Anticancer Selectivity Against Leukemia and Bladder Cancer Cells
Cecropin A exhibits a dose-dependent cytotoxic effect against human leukemia cell lines (IC₅₀ = 30–40 µM by MTT and trypan blue assays), while the IC₅₀ against normal human lymphocytes is 6- to 16-fold higher, yielding a therapeutic index (TI) of 6–17 [1][2]. In contrast, conventional chemotherapeutics such as 5-FU and Ara-C are non-selective and damage both cancerous and normal cells at comparable concentrations [2]. This quantitative selectivity is not observed with melittin, which lyses eukaryotic cells indiscriminately at low micromolar levels [3]. In bladder cancer models, Cecropin A (and Cecropin B) inhibited proliferation of four bladder cancer cell lines with average IC₅₀ values of 73.29–220.05 µg/mL, while benign murine and human fibroblasts were 'significantly less or not at all susceptible' [4].
| Evidence Dimension | Therapeutic index / cancer-cell selectivity |
|---|---|
| Target Compound Data | IC₅₀ leukemia cells: 30–40 µM; IC₅₀ normal lymphocytes: 6- to 16-fold higher; TI range: 6–17 |
| Comparator Or Baseline | 5-FU and Ara-C (non-selective, damage both cancer and normal cells at similar concentrations); Melittin (lyses eukaryotic cells at low µM, no selectivity); Cecropin B (similar selective effect on bladder cancer but lower TI in some leukemia models) |
| Quantified Difference | Cecropin A IC₅₀ for normal lymphocytes is 6–16× higher than for leukemia cells; TI = 6–17 vs. ~1 for conventional chemotherapeutics |
| Conditions | MTT and trypan blue exclusion assays on human leukemia cell lines (HL-60, K562), normal human lymphocytes; WST-1, BrdU, and LDH assays on bladder cancer cell lines (RT4, 5637, T24, J82) and murine/human fibroblasts |
Why This Matters
Procurement of Cecropin A for anticancer research is justified by its demonstrated, quantifiable selectivity window, which is absent in non-selective chemotherapeutics and in highly hemolytic AMPs like melittin—ensuring that experimental outcomes are not confounded by indiscriminate cytotoxicity.
- [1] Hui, L. (1996). Studies of (a) anti-cancer activities of cecropin A and combination effects of cecropin A with other anti-cancer drugs on cancer cells in vitro and (b) production of cecropin A antibody. M.Phil. Thesis, Hong Kong University of Science and Technology. doi:10.14711/thesis-b524631 View Source
- [2] Chen, H. M. & Leung, K. (2002). The combined effects of antibacterial peptide cecropin A and anti-cancer agents on leukemia cells. Anticancer Research, 22(5), 2811–2816. View Source
- [3] Wade, D. et al. (1992). Antibacterial and antimalarial properties of peptides that are cecropin-melittin hybrids. FEBS Letters, 296(3), 279–282. View Source
- [4] Suttmann, H. et al. (2008). Antimicrobial peptides of the Cecropin-family show potent antitumor activity against bladder cancer cells. BMC Urology, 8, Article 5. View Source
